Product packaging for 3-(3-Hydroxyazetidin-1-yl)propanenitrile(Cat. No.:CAS No. 1341063-03-3)

3-(3-Hydroxyazetidin-1-yl)propanenitrile

Cat. No.: B2594495
CAS No.: 1341063-03-3
M. Wt: 126.159
InChI Key: SZRNVFWGXUAHBI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azetidine (B1206935) and Propanenitrile Scaffold Chemistry

The journey into the chemistry of scaffolds like azetidine and propanenitrile is a story of evolving synthetic capability and a deepening understanding of molecular function.

Azetidine Scaffolds: Azetidine, a four-membered nitrogen-containing heterocycle, was once considered an esoteric analogue of the more reactive three-membered aziridine (B145994) ring. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations. Early synthetic methods were often challenging, limiting their widespread use. However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, spurred significant interest. Over the past few decades, remarkable advances have been made in the synthesis of azetidines, including methods like cycloadditions, ring contractions, and expansions. taylorfrancis.com These developments have transformed azetidines from chemical curiosities into crucial structural units in a range of biologically active compounds and pharmaceuticals. google.com

Propanenitrile Scaffolds: The propanenitrile motif, and nitrile-containing compounds in general, have a rich history in organic synthesis. The cyano (-C≡N) group is a versatile functional handle, capable of being transformed into a wide array of other groups, including amines, carboxylic acids, and heterocycles. nih.gov Historically, the introduction of the nitrile group often involved toxic reagents, but modern synthetic methods have provided safer and more efficient pathways. nih.gov In medicinal chemistry, the nitrile group has evolved from a simple synthetic intermediate to a key pharmacophore. It is now recognized for its ability to modulate a molecule's physicochemical properties, improve metabolic stability, and engage in crucial binding interactions with biological targets. nih.govgoogle.com Over 70 FDA-approved drugs feature a nitrile group, highlighting its established role in successful therapeutic design. bldpharm.com

Strategic Importance of Four-Membered Rings and Nitrile Functionalities in Contemporary Molecular Design

The deliberate incorporation of four-membered rings and nitrile groups into molecules is a key strategy in modern drug discovery and molecular engineering. nih.gov

Four-Membered Rings: The azetidine ring, as a four-membered heterocycle, offers a rigid and spatially well-defined scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. The strained nature of the ring, while providing stability, also allows for specific, strain-driven reactions, opening avenues for novel synthetic transformations. Furthermore, the three-dimensional character of saturated rings like azetidine is increasingly sought after to escape the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved physicochemical properties such as solubility. nih.gov

Nitrile Functionalities: The nitrile group is a small, polar functional group with a strong dipole moment. This allows it to act as a potent hydrogen bond acceptor and engage in favorable polar interactions within protein binding pockets. It is often used as a bioisostere—a substituent that mimics the steric and electronic properties of another group—for functionalities like carbonyls, hydroxyl groups, or even halogen atoms. nih.govgoogle.com The metabolic stability of the cyano group is another significant advantage, as it can be used to block sites on a molecule that are susceptible to metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. nih.govbldpharm.com Its linear geometry also provides a predictable vector for molecular interactions.

The combination of a rigid, three-dimensional azetidine ring with the versatile, polar nitrile group in a single molecule like 3-(3-Hydroxyazetidin-1-yl)propanenitrile creates a "privileged building block"—a molecular fragment with a high potential for biological activity and favorable drug-like properties. taylorfrancis.com

Overview of Advanced Research Trajectories Involving the this compound Structural Motif

While the individual components of this compound are well-established in medicinal chemistry, the specific research trajectory for this combined motif is still emerging. The compound, identified by its CAS Number 1341063-03-3, is available commercially, indicating its use as a building block in chemical synthesis for research purposes.

Publicly accessible research literature does not currently contain detailed studies or extensive data sets focused specifically on the synthesis, reactivity, or biological applications of this compound itself. Therefore, the creation of detailed data tables on its specific research findings is not possible at this time.

However, based on the strategic importance of its constituent parts, the research trajectories for this molecule are likely directed toward its use as a versatile intermediate. The nucleophilic nitrogen of the azetidine ring, the reactive hydroxyl group, and the convertible nitrile function allow for its elaboration into more complex molecules. It is a prime candidate for incorporation into screening libraries for drug discovery programs, particularly those targeting kinases, proteases, or other enzyme classes where the specific spatial arrangement and hydrogen bonding capabilities of the hydroxy-azetidine portion could be beneficial.

Future research will likely focus on developing and publishing efficient, large-scale syntheses of this compound and exploring its utility in the creation of novel pharmaceutical candidates. As more research is conducted, detailed findings regarding its specific properties and applications are expected to become available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B2594495 3-(3-Hydroxyazetidin-1-yl)propanenitrile CAS No. 1341063-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyazetidin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRNVFWGXUAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes to 3 3 Hydroxyazetidin 1 Yl Propanenitrile and Its Complex Derivatives

Retrosynthetic Analysis of the Azetidine-Propanenitrile Core Structure

A retrosynthetic approach to 3-(3-hydroxyazetidin-1-yl)propanenitrile identifies three primary disconnection points corresponding to the key structural features: the azetidine (B1206935) ring, the hydroxyl group, and the propanenitrile side chain.

Figure 1: Retrosynthetic Analysis

The primary disconnection of the azetidine ring involves cleaving one or both C-N bonds. This leads to acyclic precursors that can undergo intramolecular cyclization. A common strategy involves the cyclization of γ-aminoalcohols or their derivatives, where the hydroxyl group is converted into a suitable leaving group (e.g., tosylate, mesylate) to facilitate intramolecular nucleophilic substitution by the amine. clockss.orggoogle.com

Another powerful approach relies on starting materials like 1,3-dihalopropanes reacting with a primary amine. For the target molecule, a 1,3-dihalo-2-propanol derivative would be a logical precursor. The high propensity for these reactions to form five-membered pyrrolidine (B122466) rings as side products necessitates careful control of reaction conditions. rsc.org

The stereochemistry of the hydroxyl group at the C3 position is a critical aspect of the synthesis. There are two main strategies to achieve stereocontrol:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from the chiral pool. For instance, derivatives of (R)- or (S)-epichlorohydrin or (R)- or (S)-3-amino-1,2-propanediol can serve as precursors where the stereocenter is already established.

Asymmetric Synthesis: Introducing the stereocenter during the synthesis. This could involve the asymmetric reduction of a precursor like azetidin-3-one. While effective, this adds steps for the protection and deprotection of the amine.

The introduction of a hydroxyl group can also direct the ring-opening of azetidines, highlighting its influence on the molecule's reactivity. nih.gov Stereoselective synthesis of functionalized azetidinols has been achieved through various methods, including those starting from D-galactal, which can be transformed into key azetidine intermediates. rsc.org

The final key disconnection is the bond between the azetidine nitrogen and the propanenitrile side chain. This bond is typically formed through the N-alkylation of a pre-formed 3-hydroxyazetidine intermediate. Two primary methods are employed for this transformation:

Michael Addition: The conjugate addition of the secondary amine of 3-hydroxyazetidine to acrylonitrile (B1666552) is a highly efficient and atom-economical method. This reaction is often catalyzed by base or proceeds thermally.

Nucleophilic Substitution: The reaction of 3-hydroxyazetidine with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) via an SN2 pathway. This method requires a base to neutralize the hydrogen halide formed during the reaction. google.com

The nitrile group itself is a versatile functional handle, capable of being transformed into various other groups or participating in cycloaddition reactions, making it a valuable component in more complex derivatives. nih.govresearchgate.net

Classical and Contemporary Synthetic Approaches

Forward synthesis of this compound builds upon the retrosynthetic pathways, employing a range of classical and modern synthetic reactions.

While intramolecular cyclization is a mainstay, cycloaddition reactions offer a powerful alternative for constructing the azetidine core, often in a single step.

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgrsc.org To obtain the desired 3-hydroxyazetidine core, an alkene bearing a protected hydroxyl group could be reacted with an appropriate imine. Visible-light-mediated cycloadditions have emerged as a milder alternative to UV irradiation. rsc.orgchemrxiv.org

Ring-Closing Metathesis (RCM): RCM is a powerful contemporary method for forming cyclic structures. nih.gov A diallylamine (B93489) derivative containing the required hydroxylated carbon backbone could, in principle, undergo RCM to form a dehydroazetidine, which could then be reduced to the saturated azetidine ring. However, this is more commonly applied to larger rings and may be less efficient for strained four-membered systems.

Table 1: Examples of Cycloaddition Strategies for Azetidine Synthesis
Reaction TypeReactantsCatalyst/ConditionsKey FeatureReference
Aza Paternò-BüchiImine + AlkeneUV light or Visible Light PhotocatalystDirect formation of the azetidine ring from two components. rsc.org
Ketene-Imine CycloadditionKetene + ImineThermal or CatalyzedPrimarily used for β-lactam (azetidin-2-one) synthesis. mdpi.com
[3+1] CycloadditionOxazaphospholes + IsocyanatesThermalForms 1-azetine (B13808008) products, less common. nih.gov

The attachment of the propanenitrile side chain is a critical final step. The choice between Michael addition and nucleophilic substitution often depends on the availability of reagents and desired reaction conditions.

The base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles has been explored, demonstrating that the azetidine ring is stable to strong bases like lithium diisopropylamide (LDA) under cryogenic conditions. nih.govrsc.org This highlights the robustness of the azetidine core for further functionalization. The cyanoethylation of amines is a well-established and generally high-yielding reaction. For example, the synthesis of 3-(4-oxopiperidin-1-yl)propanenitrile (B2993068) is achieved by reacting 4-piperidone (B1582916) with 3-chloropropionitrile (B165592) in the presence of potassium carbonate, showcasing a typical SN2 approach. google.com

Table 2: Comparison of N-Alkylation Methods for Propanenitrile Side Chain Introduction
MethodReagentTypical ConditionsAdvantagesPotential Issues
Michael AdditionAcrylonitrileNeat, or in a protic solvent; can be base-catalyzed.High atom economy, often requires no catalyst.Potential for polymerization of acrylonitrile.
Nucleophilic Substitution (SN2)3-Chloropropanenitrile or 3-BromopropanenitrileAprotic solvent (e.g., ACN, DMF), inorganic base (e.g., K2CO3, NaH).Well-controlled stoichiometry, wide substrate scope.Generates a salt byproduct, reagent is a lachrymator.

The nitrile functional group serves not only as a stable entity but also as a synthetic linchpin. It can act as a directing group in C-H functionalization reactions or participate in radical cascade strategies, opening avenues for the synthesis of more complex derivatives built upon the this compound scaffold. nih.govnih.gov

Asymmetric Synthetic Routes to Chiral Azetidine Precursors

The generation of chiral azetidines in enantiomerically pure form is crucial for their application in pharmaceuticals and as chiral ligands in catalysis. rsc.orgresearchgate.net A variety of methodologies have been developed to achieve high levels of stereoselectivity, moving beyond classical resolution to more efficient asymmetric catalysis and the use of chiral auxiliaries. researchgate.netlabinsights.nl

One prominent strategy involves the metal-catalyzed asymmetric difunctionalization of azetines. For instance, a highly enantioselective synthesis of chiral 2,3-disubstituted azetidines has been achieved through a copper-catalyzed boryl allylation of azetines. acs.org This method utilizes a Cu/bisphosphine catalyst to install both a boryl and an allyl group across the C=C bond of the azetine ring, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. acs.org The use of allyl phosphates as the alkylating agent was found to be critical for the reaction's success. acs.org

Organocatalysis also presents a powerful tool for the asymmetric synthesis of azetidines. rsc.org Chiral pyrrolidine-based catalysts have been employed in [2+2] annulation reactions between aldehydes and aldimines to produce azetidin-2-ols with high diastereoselectivity. rsc.org Another approach involves the use of chiral tert-butanesulfinamide as an auxiliary, which directs the stereoselective synthesis of C-2-substituted azetidines. rsc.org

Furthermore, palladium-catalyzed asymmetric allylic amination of azalactones has been developed for the enantioselective formation of complex azetidine structures. rsc.org These methods showcase the diverse catalytic systems available for accessing chiral azetidine precursors, which are essential for the synthesis of enantiomerically pure 3-hydroxyazetidine derivatives.

Catalytic SystemReaction TypeKey FeatureEnantioselectivity (ee)Reference
CuBr / (S,S)-L1 (Bisphosphine)Boryl Allylation of AzetinesCreates two stereocentersUp to >99% acs.org
Chiral Pyrrolidine Catalyst[2+2] AnnulationDiastereoselective synthesis of azetidin-2-olsHigh rsc.org
Pd-Catalyst / Chiral LigandAsymmetric Allylation of AzalactonesEnantioselective C-C bond formationHigh rsc.org
Chiral OxazaborolidinesAsymmetric ReductionLewis acid-catalyzed reduction of ketones/iminesHigh labinsights.nl

Novel Synthetic Route Development and Process Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable routes to azetidine derivatives. This includes the incorporation of green chemistry principles, the application of continuous flow processing, and the development of novel catalysts to improve reaction efficiency and selectivity.

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical intermediates. In the context of azetidine synthesis, a key development has been the replacement of traditional, hazardous solvents with more environmentally benign alternatives. A notable example is the use of cyclopentylmethyl ether (CPME) as a green and sustainable solvent in the flow synthesis of 3-substituted azetidines. uniba.itacs.org CPME can often be used as received without requiring additional anhydrification steps, reducing waste and process complexity. uniba.it The move towards catalytic processes, as detailed in other sections, also aligns with green chemistry by reducing the need for stoichiometric reagents and minimizing waste generation. labinsights.nl

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of azetidines, particularly when dealing with reactive or unstable intermediates. uniba.itnih.gov Researchers have developed a continuous flow synthesis of 3-substituted azetidines starting from N-Boc-3-iodoazetidine. acs.orgnih.gov This flow technology enables the safe generation and handling of highly reactive C3-lithiated azetidine intermediates at temperatures much higher than those feasible in batch reactors. uniba.itacs.org

The benefits of this approach include:

Enhanced Safety: Short residence times and small reaction volumes minimize the risks associated with handling unstable organolithium reagents. uniba.it

Improved Control: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields and purities.

Scalability: Flow processes can be more easily scaled up compared to batch reactions, facilitating gram-scale synthesis. thieme-connect.com

Sustainability: The combination of flow technology with greener solvents like CPME results in a more robust and sustainable manufacturing process. uniba.itnih.gov

Photochemical methods for synthesizing alkyl azetidines have also been shown to be compatible with flow chemistry, demonstrating excellent scalability for producing drug discovery building blocks. thieme-connect.com

ParameterBatch ProcessingFlow ChemistryReference
Intermediate Handling Difficult for unstable intermediates (e.g., organolithiums)Safer handling at higher temperatures uniba.itacs.org
Temperature Control Prone to hotspots, requires very low temperaturesPrecise and efficient heat exchange uniba.it
Scalability Challenging, requires large reactorsReadily scalable by extending run time thieme-connect.com
Safety Higher risk with large volumes of reactive materialsMinimized risk due to small reactor volumes uniba.it

The development of novel catalysts is central to creating efficient and selective methods for azetidine synthesis. magtech.com.cnnih.gov A variety of catalytic systems have been reported, leveraging different metals and reaction mechanisms.

Lewis Acid Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidine derivatives. nih.govfrontiersin.org This reaction proceeds in high yields and demonstrates excellent functional group tolerance, accommodating acid-sensitive groups like Boc, PMB, and TBS, as well as nitrile and sulfide (B99878) functionalities. nih.govfrontiersin.org The catalyst promotes the desired C3-selective ring-opening of the epoxide, leading to the formation of the azetidine ring. nih.gov

Photoredox Catalysis: A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce substituted azetidines. nih.gov This method involves the photogeneration of an α-aminoalkyl radical, which is trapped by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to form the azetidine ring. nih.gov

Palladium and Copper Catalysis: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a direct route to functionalized azetidines from readily available amine precursors. rsc.org Additionally, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been used to prepare functionalized azetidine derivatives under mild conditions. organic-chemistry.org These catalytic methods represent powerful strategies for constructing the strained azetidine ring with high efficiency and selectivity.

Catalyst / SystemReaction TypeSubstratesKey AdvantageReference
La(OTf)₃Intramolecular Aminolysiscis-3,4-Epoxy aminesHigh regioselectivity, broad functional group tolerance nih.govfrontiersin.org
Photo-induced Copper[3+1] Radical Cascade CyclizationAliphatic amines, AlkynesForms vicinal tertiary-quaternary centers nih.gov
Palladium(II)Intramolecular C-H AminationPicolinamide-protected aminesDirect functionalization of C-H bonds rsc.orgorganic-chemistry.org
Copper(I)Multicomponent ReactionAlkynes, Sulfonyl azides, CarbodiimidesHigh efficiency under mild conditions organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of the 3 3 Hydroxyazetidin 1 Yl Propanenitrile Moiety

Reactivity of the Hydroxyl Group

The secondary hydroxyl group on the azetidine (B1206935) ring is a key site for various chemical modifications, including esterification, etherification, oxidation, and functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group of N-substituted 3-hydroxyazetidines can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction leads to the formation of the corresponding esters. For instance, the reaction of a 3-hydroxyazetidine derivative with an appropriate carboxylic acid can be facilitated by standard esterification protocols.

Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides or other electrophilic species under basic conditions. The Williamson ether synthesis, for example, would involve the deprotonation of the hydroxyl group with a base like sodium hydride to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the corresponding ether.

Reaction TypeReagentsProduct
EsterificationCarboxylic Acid (R-COOH), Acid Catalyst3-(3-(R-acetyloxy)azetidin-1-yl)propanenitrile
EtherificationAlkyl Halide (R-X), Base3-(3-(R-oxy)azetidin-1-yl)propanenitrile

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group in 3-hydroxyazetidine derivatives can lead to the formation of the corresponding ketone, a 3-azetidinone. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. Common oxidizing agents include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions.

Conversely, while the hydroxyl group is already in a reduced state, the complete removal of this functional group (dehydroxylation) to yield the corresponding azetidine derivative can be achieved through a two-step process. This typically involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by reductive cleavage.

TransformationReagentsProduct
OxidationPCC, Swern Oxidation3-(3-oxoazetidin-1-yl)propanenitrile
Dehydroxylation1. TsCl or MsCl, Base; 2. Reducing Agent (e.g., LiAlH4)3-(Azetidin-1-yl)propanenitrile

Functional Group Interconversions and Derivatization

The hydroxyl group serves as a versatile handle for the introduction of other functional groups. A common strategy involves its conversion into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine. These sulfonate esters are excellent leaving groups and can be readily displaced by a variety of nucleophiles. For example, reaction with sodium azide (B81097) would yield a 3-azidoazetidine derivative, which can be further reduced to a 3-aminoazetidine. This two-step sequence provides a route to convert the hydroxyl group into an amino group. chemrxiv.org

Starting MaterialReagentsIntermediateFinal Product
3-(3-Hydroxyazetidin-1-yl)propanenitrile1. Methanesulfonyl chloride, Triethylamine; 2. Sodium Azide3-(3-Azidoazetidin-1-yl)propanenitrile3-(3-Aminoazetidin-1-yl)propanenitrile

Reactivity of the Nitrile Functionality

The nitrile group in this compound is also susceptible to a variety of chemical transformations, most notably hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a carboxylic acid or an amide. Complete hydrolysis, typically carried out in the presence of a strong acid or base with heating, yields 3-(3-hydroxyazetidin-1-yl)propanoic acid. Partial hydrolysis, which can often be achieved under milder conditions, affords the corresponding amide, 3-(3-hydroxyazetidin-1-yl)propanamide. For instance, the hydrolysis of a similar compound, 1-(tert-butoxycarbonyl)-3-cyanoazetidine, to the corresponding carboxylic acid has been demonstrated using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water under reflux. semanticscholar.org

Direct conversion of the nitrile to an amide can also be achieved using reagents such as hydrogen peroxide in the presence of a base.

ReactionReagentsProduct
Full HydrolysisH+ or OH-, H2O, heat3-(3-Hydroxyazetidin-1-yl)propanoic acid
Partial Hydrolysis/AmidationH2O2, Base3-(3-Hydroxyazetidin-1-yl)propanamide

Reduction to Amines and Amination Strategies

The nitrile group can be reduced to a primary amine, 3-(3-hydroxyazetidin-1-yl)propan-1-amine, using various reducing agents. Common methods include catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4). chemistrysteps.comyoutube.comlibretexts.org The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high yields. For example, the hydrogenation of nitriles to primary amines is a widely used industrial process. bme.hu

The resulting primary amine is a versatile intermediate for further functionalization. One important application is in reductive amination reactions. The amine can be condensed with an aldehyde or a ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comlibretexts.org This strategy allows for the introduction of a wide variety of substituents onto the terminal amino group.

ReactionReagentsProduct
Nitrile Reduction (Catalytic Hydrogenation)H2, Raney Ni or Pd/C3-(3-Hydroxyazetidin-1-yl)propan-1-amine
Nitrile Reduction (Chemical)LiAlH4, then H2O3-(3-Hydroxyazetidin-1-yl)propan-1-amine
Reductive AminationAldehyde/Ketone (R'COR''), NaBH3CNN-(R'CHR'')-3-(3-hydroxyazetidin-1-yl)propan-1-amine

[3+2] Cycloaddition Reactions (e.g., for triazole formation)

The propanenitrile fragment of the molecule is a key precursor for [3+2] cycloaddition reactions to form heterocyclic systems, most notably triazoles. Triazoles are a critical class of compounds in medicinal chemistry and materials science. nih.gov Depending on the reaction partners and mechanism, either 1,2,3-triazoles or 1,2,4-triazoles can be synthesized.

Synthesis of 1,2,3-Triazoles:

The most prominent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. organic-chemistry.org The nitrile group of this compound is not a direct participant in this reaction. However, it can be chemically converted into an azide to generate a suitable precursor. A plausible synthetic route would involve the reduction of the nitrile to a primary amine, followed by diazotization and reaction with an azide source. The resulting azido (B1232118) derivative, (3-(3-azidopropyl)azetidin-3-ol), could then react with various alkynes, often under copper(I) catalysis (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), to yield 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The general mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. This "click chemistry" approach is known for its high efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.org

Table 1: Representative Examples of 1,2,3-Triazole Formation via CuAAC The following data is illustrative, based on typical outcomes for CuAAC reactions involving aliphatic azides.

EntryAlkyne Partner (R-C≡CH)Catalyst SystemSolventProductRepresentative Yield (%)
1PhenylacetyleneCuI, DIPEATHF/H₂O1-(3-(3-hydroxyazetidin-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole95
2Propargyl alcoholCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O(1-(3-(3-hydroxyazetidin-1-yl)propyl)-1H-1,2,3-triazol-4-yl)methanol92
3Ethyl propiolateCu(OAc)₂t-BuOH/H₂OEthyl 1-(3-(3-hydroxyazetidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylate90
41-Heptyne[Cu(PPh₃)₃Br]Toluene1-(3-(3-hydroxyazetidin-1-yl)propyl)-4-pentyl-1H-1,2,3-triazole88

Synthesis of 1,2,4-Triazoles:

Unlike 1,2,3-triazoles, 1,2,4-triazole (B32235) derivatives can be synthesized directly from the nitrile functionality. One common method involves the condensation of a nitrile with a hydrazide in the presence of a base. researchgate.net In this approach, this compound could react with various acid hydrazides (R-C(O)NHNH₂) under basic conditions and high temperatures to form 3,5-disubstituted 1,2,4-triazoles. researchgate.net

Another powerful method is the copper-catalyzed cascade reaction of nitriles with hydroxylamine, which can generate symmetrically or unsymmetrically substituted 1,2,4-triazoles. nih.govisres.org The mechanism involves the initial formation of an amidoxime (B1450833) from the nitrile and hydroxylamine, followed by a copper-catalyzed condensation with a second nitrile molecule and subsequent cyclization. nih.gov

Table 2: Representative Examples of 1,2,4-Triazole Formation from Nitriles The following data is illustrative, based on established methods for synthesizing 1,2,4-triazoles from aliphatic nitriles.

EntryReagentsConditionsProductRepresentative Yield (%)
1AcetohydrazideK₂CO₃, n-BuOH, 160 °C3-(2-(3-hydroxyazetidin-1-yl)ethyl)-5-methyl-4H-1,2,4-triazole75
2BenzohydrazideNaOMe, EtOH, reflux3-(2-(3-hydroxyazetidin-1-yl)ethyl)-5-phenyl-4H-1,2,4-triazole80
3Hydroxylamine, AcetonitrileCuBr, O₂, 120 °C3-(2-(3-hydroxyazetidin-1-yl)ethyl)-5-methyl-1,2,4-triazole65

Ring-Opening and Rearrangement Reactions of the Azetidine Moiety

The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to nucleophilic ring-opening reactions. rsc.org These reactions are typically promoted by activation of the ring, either through protonation or Lewis acid coordination to the nitrogen atom, or by converting the azetidine into a quaternary azetidinium salt. magtech.com.cn

For an unsymmetrical azetidine like this compound, the regioselectivity of the ring-opening is a critical consideration. Nucleophilic attack can occur at either the C2 or C4 positions. The outcome is governed by a combination of electronic effects (stabilization of developing charge in the transition state) and steric hindrance. magtech.com.cn In acid-catalyzed reactions, the nucleophile generally attacks the more substituted carbon atom adjacent to the nitrogen if that position can stabilize a partial positive charge (e.g., a benzylic position). For simple alkyl-substituted azetidines, attack at the less sterically hindered carbon is often favored. magtech.com.cn

A specific and highly relevant transformation for 3-hydroxyazetidines is a Ritter-initiated cascade rearrangement to form highly substituted 2-oxazolines. nih.gov This reaction proceeds under acidic conditions in the presence of a different nitrile. The proposed mechanism involves protonation of the hydroxyl group, which then leaves as water to form a transient secondary carbocation or a stabilized azetidinium species. This intermediate is trapped by the external nitrile (R-C≡N) to form a nitrilium ion, which then undergoes intramolecular attack by the azetidine nitrogen, leading to ring expansion and formation of the 2-oxazoline ring after deprotonation. nih.gov

Palladium-Catalyzed Coupling Reactions Involving Azetidine or Propanenitrile Fragments

Palladium catalysis offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and both the azetidine and propanenitrile moieties of the target molecule present handles for such transformations.

Reactions at the Azetidine Moiety:

The secondary amine nitrogen of the azetidine ring is a suitable nucleophile for palladium-catalyzed N-arylation reactions, commonly known as the Buchwald-Hartwig amination. This reaction allows for the coupling of the azetidine with aryl or heteroaryl halides (or triflates) to form N-arylazetidines. nih.gov The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl halide bond, followed by coordination of the azetidine, deprotonation by a base, and reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high yields.

More advanced palladium-catalyzed reactions can achieve C-H functionalization. For instance, intramolecular C(sp³)–H amination has been used to synthesize azetidine rings. rsc.orgnih.gov While this is a formation rather than a functionalization reaction, related intermolecular C-H activation/arylation reactions at positions alpha to the nitrogen could be envisioned under specific directing group strategies, although this would be a challenging transformation. researchgate.net

Table 3: Representative Examples of Palladium-Catalyzed N-Arylation of Azetidines The following data is illustrative, based on typical Buchwald-Hartwig conditions for cyclic amines.

Reactions at the Propanenitrile Fragment:

The propanenitrile fragment also offers opportunities for palladium-catalyzed reactions. While the C≡N triple bond itself is relatively inert to typical cross-coupling conditions, adjacent C-H bonds can be functionalized. Palladium-catalyzed dehydrogenation of saturated nitriles can generate α,β-unsaturated nitriles, which can then participate in subsequent reactions. researchgate.net

Furthermore, the nitrile group can direct or participate in carbopalladation reactions. For example, palladium catalysts can mediate the addition of organoboron compounds across the nitrile triple bond. frontiersin.org The reaction typically starts with transmetalation of an organoboronic acid to the palladium center to form an aryl-palladium species. This intermediate then coordinates to the nitrile, undergoes 1,2-carbopalladation, and subsequent hydrolysis of the resulting imine intermediate yields a ketone. frontiersin.org This would transform the nitrile group of this compound into a ketone functionality.

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation of 3 3 Hydroxyazetidin 1 Yl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as the cornerstone for determining the constitution and stereochemistry of organic molecules. For a compound like 3-(3-Hydroxyazetidin-1-yl)propanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

The initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and integration (number of protons). The ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the propanenitrile side chain (two triplets for the -CH₂-CH₂-CN moiety) and the azetidine (B1206935) ring. The azetidine ring protons typically present as complex multiplets due to their diastereotopic nature and mutual coupling. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a quintet or a related multiplet.

To decipher the complex spin systems and establish connectivity, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton connectivities within the azetidine ring and along the ethylnitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the methylene protons adjacent to the nitrogen (H-1') to the carbons of the azetidine ring (C-2 and C-4), thus confirming the N-alkylation site.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their bonding connectivity. acdlabs.comacdlabs.comlibretexts.org They are paramount for determining the relative stereochemistry. For example, in derivatives of this compound with additional substituents, NOESY or ROESY can establish the cis or trans relationship between substituents on the azetidine ring. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data of 3-hydroxyazetidine and propanenitrile moieties.

Position Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
Azetidine C-2, C-4 ~3.6 - 3.8 t ~58 - 60
Azetidine C-3 ~4.4 - 4.6 m ~65 - 67
-OH Variable br s -
Propane C-1' ~2.8 - 3.0 t ~48 - 50
Propane C-2' ~2.5 - 2.7 t ~15 - 17

Advanced NMR Pulse Sequences for Complex Structural Assignments

For more complex derivatives or when signal overlap is significant, advanced NMR pulse sequences are employed.

1D-TOCSY (Total Correlation Spectroscopy): This experiment allows for the selective irradiation of a single proton resonance, resulting in a 1D spectrum that displays all signals belonging to that proton's spin system. This is highly effective for isolating and assigning all proton signals of the azetidine ring, even in crowded spectral regions.

¹H-¹⁵N HMBC: Given the central role of the nitrogen atom in the azetidine ring, probing its environment is highly informative. The ¹H-¹⁵N HMBC experiment correlates protons to the nitrogen nucleus over two to four bonds. nih.govresearchgate.net This can definitively confirm the connectivity of the propanenitrile group to the azetidine nitrogen and provide the ¹⁵N chemical shift, which is sensitive to the electronic environment and substitution pattern of the nitrogen atom. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of this compound. It measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of the molecule. For this compound, HRMS would be used to confirm its molecular formula as C₆H₁₀N₂O.

Table 2: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass Observed Mass (Example) Mass Error (ppm)
C₆H₁₀N₂O [M+H]⁺ 127.0866 127.0864 -1.6

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. nih.gov The fragmentation pattern serves as a structural fingerprint.

For protonated this compound, several characteristic fragmentation pathways can be predicted:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated parent ion.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines. youtube.com This can result in the opening of the azetidine ring or the loss of the propanenitrile side chain.

Side Chain Fragmentation: Cleavage of the propanenitrile side chain can lead to characteristic fragments corresponding to the azetidine ring or fragments from the side chain itself.

Table 3: Predicted MS/MS Fragmentation of [C₆H₁₀N₂O+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
127.0866 109.0760 H₂O Ion resulting from dehydration
127.0866 84.0811 C₂H₃N Azetidin-3-ol ion
127.0866 74.0600 C₃H₃N [Hydroxyazetidine ring fragment]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comnih.gov The resulting spectra provide a unique fingerprint based on the functional groups present.

For this compound, key functional groups will give rise to characteristic absorption bands in the IR spectrum:

O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch: Absorptions for aliphatic C-H bonds will appear just below 3000 cm⁻¹.

C≡N stretch: The nitrile group will produce a sharp, medium-intensity absorption band in the range of 2200-2260 cm⁻¹. The frequency of this band is sensitive to the local electronic environment. researchgate.net

C-O stretch: The alcohol C-O single bond stretch will appear in the fingerprint region, typically between 1050-1260 cm⁻¹.

C-N stretch: The aliphatic amine C-N stretch will also be found in the fingerprint region, usually between 1020-1250 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar O-H bond gives a strong signal in IR, it is often weak in Raman. Conversely, the more symmetric and less polar C≡N bond often produces a strong and sharp signal in the Raman spectrum, making it a useful confirmatory technique.

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Hydroxyl (-OH) O-H stretch 3200-3600 (broad, strong) Weak
Alkane (-CH₂) C-H stretch 2850-2960 (medium-strong) Medium-strong
Nitrile (-C≡N) C≡N stretch 2200-2260 (sharp, medium) Strong
Alcohol (-C-O) C-O stretch 1050-1260 (strong) Weak-medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound and its derivatives, single-crystal X-ray diffraction is instrumental in elucidating the conformation of the strained four-membered azetidine ring and the spatial orientation of its substituents.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed mathematically to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

In the context of this compound, crystallographic analysis would confirm the puckering of the azetidine ring, a characteristic feature of such strained systems. It would also precisely define the geometry of the hydroxyl and propanenitrile substituents relative to the ring, providing insight into intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as substituted propanenitrile derivatives, provides a strong precedent for the expected outcomes of such a study. For instance, studies on similar heterocyclic compounds reveal detailed information on ring conformation and intermolecular forces. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Heterocyclic Propanenitrile Derivative

ParameterValue
Chemical FormulaC₈H₁₂N₂O
Molecular Weight152.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7106 (2)
b (Å)8.9468 (2)
c (Å)9.8487 (2)
β (°)101.425 (1)
Volume (ų)838.69 (3)
Z (molecules/unit cell)4
Calculated Density (Mg m⁻³)1.205
Note: Data is for the related compound 3-Oxo-3-(piperidin-1-yl)propanenitrile and is presented for illustrative purposes. nih.govresearchgate.net

Hyphenated Analytical Techniques in Structural Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of pure compounds. iipseries.orgnih.gov Techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for analyzing this compound and its derivatives. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, which is polar due to the hydroxyl group, chemical derivatization (e.g., silylation) may be necessary to increase its volatility for GC analysis. actascientific.comresearchgate.net

Once volatilized, the compound is separated from impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment ions. The fragmentation pattern is a unique "fingerprint" that helps to piece together the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the propanenitrile side chain and fragmentation of the azetidine ring.

Table 2: Predicted Key Mass Fragments for Derivatized this compound in GC-MS

m/z (mass-to-charge ratio)Proposed Fragment Identity
[M]+Molecular Ion
[M-CH₂CN]+Loss of acetonitrile radical
[M-C₃H₄N]+Loss of propanenitrile radical
[Azetidine Ring Fragments]Various fragments from ring cleavage
Note: This table represents a hypothetical fragmentation pattern for illustrative purposes.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links high-performance liquid chromatography (HPLC) with NMR spectroscopy, allowing for the acquisition of detailed structural information on compounds separated from a mixture without the need for prior isolation. mdpi.com This is particularly useful for analyzing reaction mixtures during the synthesis of this compound or for identifying its metabolites in biological samples.

In an LC-NMR experiment, the sample is first separated by HPLC. The eluent from the HPLC column flows directly into an NMR flow cell, where NMR spectra (such as ¹H NMR and ¹³C NMR) are acquired. iipseries.org This provides unambiguous structural confirmation of the separated peaks. For this compound, LC-NMR could be used to:

Confirm the identity of the main product peak in a reaction mixture.

Elucidate the structures of any impurities or byproducts.

Provide detailed stereochemical information through 2D NMR experiments like NOESY. ipb.pt

The combination of retention time from LC with the detailed structural data from NMR makes LC-NMR a definitive analytical technique. mdpi.com

Computational and Theoretical Investigations of 3 3 Hydroxyazetidin 1 Yl Propanenitrile

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that performed quantum chemical calculations specifically on 3-(3-Hydroxyazetidin-1-yl)propanenitrile. Consequently, data regarding its molecular orbitals, electronic properties, predicted spectroscopic parameters, or reaction pathways from these methods are not available.

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gaps for this compound.

No computational predictions of spectroscopic parameters (such as NMR or IR spectra) for this compound could be located in the scientific literature.

A search for computational analyses of reaction pathways or transition states involving this compound yielded no results.

Conformational Analysis and Molecular Dynamics Simulations

There is no evidence of published molecular dynamics simulations or detailed conformational analyses for this compound. Therefore, information on its energy landscapes, stable conformations, or the effects of solvents is not available.

No studies detailing the exploration of the potential energy surface or identification of stable conformers for this molecule were found.

No research could be found that investigates the hydration sites or the influence of solvent on the conformational preferences of this compound.

Dynamics of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is the core structural feature of this compound. Its dynamics are largely dictated by a significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain, which is intermediate between that of the more reactive aziridines and the less strained pyrrolidines, governs the ring's conformational behavior and reactivity. rsc.org

The azetidine ring is not planar. Instead, it adopts a puckered conformation to alleviate some of the torsional strain. rsc.org Gas-phase electron diffraction studies have characterized the ring configuration of the parent azetidine molecule by a dihedral angle of 37°. rsc.org This puckering is a dynamic process, and the ring can invert between equivalent puckered conformations. The energy barrier for this ring inversion, as well as for the inversion of the nitrogen substituent, is lower in azetidines compared to the more strained three-membered aziridine (B145994) rings, making these dynamic phenomena more facile. nih.gov

Computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate these dynamic processes. nih.gov DFT calculations can model the potential energy surface of the ring, helping to determine the energy barriers for ring puckering and nitrogen inversion. These theoretical studies provide insight into the configurational stability of substituted azetidines and can rationalize the stereochemical outcomes of reactions involving these heterocyclic systems. nih.gov The substituents on the azetidine ring of this compound, namely the hydroxyl group at the 3-position and the propanenitrile group at the nitrogen atom, are expected to influence the energetic landscape of these dynamic processes, potentially favoring certain conformations.

Table 1: Key Dynamic Properties of the Azetidine Ring

Property Description Typical Values / Characteristics Source
Ring Strain The inherent energy due to the deviation from ideal bond angles in the cyclic structure. Approx. 25.4 kcal/mol rsc.org
Ring Conformation The non-planar, three-dimensional shape adopted by the ring. Puckered rsc.org
Puckering Angle The dihedral angle that characterizes the degree of non-planarity. 37° (for unsubstituted azetidine) rsc.org
Dynamic Processes Conformational changes the ring undergoes. Ring puckering, Nitrogen inversion nih.gov
Energy Barrier The energy required for conformational changes to occur. Lower than for aziridines, allowing for easier inversion. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, might interact with a protein receptor at the atomic level. These studies focus on elucidating the preferred binding modes and the specific chemical interactions that stabilize the ligand-receptor complex, without assessing the biological consequences.

For azetidine-containing compounds, docking studies have revealed several common types of non-covalent interactions that contribute to binding. These interactions are dictated by the structural features of the azetidine scaffold and its substituents. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the hydroxyl group in this compound can serve as both a hydrogen bond donor and acceptor. The propanenitrile group also offers potential hydrogen bond accepting capabilities through its nitrogen atom.

Typical interactions observed in docking studies of azetidine derivatives include:

Hydrogen Bonds: These are crucial for stabilizing the complex. For example, the oxygen of a carboxamide linker in some derivatives has been shown to accept a hydrogen bond from backbone amides of amino acid residues like Alanine. rsc.org

Hydrophobic Interactions: The aliphatic carbon atoms of the azetidine ring and the propyl chain can engage in favorable hydrophobic contacts with nonpolar residues in a binding pocket. rjptonline.org

Arene-H Interactions: In derivatives containing aromatic rings, interactions between the electron-rich pi system of the ring and hydrogen atoms of receptor residues can provide additional stability. rsc.org

Table 2: Potential Chemical Interactions in Docking Studies

Interaction Type Potential Origin in this compound Example from Related Azetidine Studies Source
Hydrogen Bond (Donor) Hydroxyl group (-OH) Interaction with receptor's carbonyl oxygen or nitrogen atoms. rjptonline.org
Hydrogen Bond (Acceptor) Ring Nitrogen, Hydroxyl Oxygen, Nitrile Nitrogen Interaction with backbone N-H of residues like Alanine. rsc.org
Hydrophobic Interactions Azetidine ring CH2 groups, Propanenitrile alkyl chain Contact with nonpolar amino acid side chains. rjptonline.org
van der Waals Forces Entire molecule General non-specific attractive forces. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics link the chemical structure of compounds to their physicochemical properties through mathematical models. For a compound like this compound, these approaches can be used to predict its properties based on calculated molecular descriptors, without focusing on a specific biological activity.

QSAR studies on various azetidine derivatives have demonstrated that their chemical behavior is often governed by a combination of specific molecular features. nih.govresearchgate.netchalcogen.ro These features are quantified using molecular descriptors, which can be categorized as follows:

Thermodynamic Descriptors: These relate to the energy and stability of the molecule, including total energy and logP (a measure of lipophilicity). researchgate.netchalcogen.ro

Steric Descriptors: These describe the size and shape of the molecule. Examples include molar refractivity, ovality, and principle moment of inertia. researchgate.netchalcogen.ro The presence of bulky groups on the azetidine ring has been shown to be a significant factor in some 3D-QSAR studies. ijrar.org

Electronic Descriptors: These relate to the electron distribution in the molecule. For instance, a descriptor related to polarizability was found to be highly influential in a QSAR model for azetidine-2-carbonitriles. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity. The Balaban index and molecular connectivity indices have been identified as important for the properties of some 2-azetidinone derivatives. nih.gov

A typical QSAR workflow involves calculating a wide range of these descriptors for a series of related azetidine compounds. Then, statistical methods like Multiple Linear Regression (MLR) are used to build a model that correlates a subset of these descriptors with an observed property. researchgate.netchalcogen.ro The resulting model can then be used to predict the properties of new, unsynthesized compounds like this compound, based solely on its chemical structure. The statistical validity of these models is crucial and is assessed using parameters like the coefficient of determination (R²) and cross-validated R² (Q²). nih.govresearchgate.netchalcogen.ro

Table 3: Common Descriptor Classes in Azetidine QSAR Studies

Descriptor Class Examples Relevance to Chemical Features Source
Thermodynamic Total Energy, logP, Molar Refractivity Relates to stability, solubility, and polarity. researchgate.netchalcogen.ro
Steric/Topological Ovality, Balaban Index (J), Molecular Connectivity Indices (χ) Describes molecular size, shape, and branching. researchgate.netchalcogen.ronih.gov
Electronic SpMax2_Bhp (related to polarizability) Quantifies the distribution of electrons and the ability to form electrostatic interactions. nih.gov

Future Research Directions and Unexplored Avenues in 3 3 Hydroxyazetidin 1 Yl Propanenitrile Chemistry

Development of Innovative and Sustainable Synthetic Methodologies for Azetidine-Containing Scaffolds

The synthesis of azetidine-containing molecules has historically been challenging due to the inherent strain of the four-membered ring. medwinpublishers.com Traditional methods often require harsh conditions or multi-step procedures, limiting their accessibility and sustainability. mdpi.com Future research will focus on developing more efficient, environmentally benign, and versatile synthetic strategies.

Key areas of exploration include:

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions offer green alternatives to traditional thermal methods. nih.gov Research into visible-light-mediated aza-Paternò-Büchi reactions and other photocycloadditions could provide direct and atom-economical routes to functionalized azetidines. rsc.org

C-H Functionalization: Direct activation and functionalization of C-H bonds on the azetidine (B1206935) core or its precursors would represent a significant leap in synthetic efficiency, eliminating the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed intramolecular amination is one such promising avenue. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Developing flow-based syntheses for azetidine scaffolds would facilitate larger-scale production for further studies and applications.

Biocatalysis: Employing enzymes to catalyze the stereoselective synthesis of chiral azetidine derivatives would be a major advancement in producing enantiomerically pure compounds for various applications.

Research AvenueMethodologyPotential Advantages
PhotocatalysisVisible-light-mediated [2+2] cycloadditionsMild conditions, high atom economy, access to novel scaffolds. rsc.org
C-H FunctionalizationTransition-metal catalysis (e.g., Pd, Rh)Increased synthetic efficiency, reduced step count. rsc.org
Flow ChemistryContinuous microreactor systemsEnhanced safety, scalability, precise reaction control.
BiocatalysisEnzyme-catalyzed reactionsHigh stereoselectivity, environmentally benign conditions.

Advanced Computational Approaches for Predicting Novel Reactivity and Interactions

Computational chemistry is an indispensable tool for understanding and predicting the behavior of strained ring systems like azetidines. Future work in this area will move beyond simple structural analysis to the dynamic prediction of reactivity and intermolecular interactions.

Promising computational directions include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to model transition states of potential reactions involving the 3-(3-hydroxyazetidin-1-yl)propanenitrile scaffold, predicting reaction barriers and identifying the most favorable pathways for derivatization or ring-opening. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior of molecules containing the azetidine scaffold and how they interact with biological targets like proteins or with other molecules in a material matrix.

Machine Learning-Assisted Force Fields: Developing specific force fields for azetidine-containing molecules, trained on high-level quantum mechanical data, will enable more accurate and large-scale molecular dynamics simulations.

Computational ToolApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesIdentification of low-energy reaction pathways and prediction of product distribution. nih.gov
Molecular Dynamics (MD)Conformational analysisUnderstanding the 3D shape and flexibility of derivatives.
QM/MM SimulationsEnzyme-substrate interactionsPredicting binding modes and affinities to biological targets.

Exploration of Materials Science Applications (e.g., in polymer chemistry, advanced catalysts)

The unique properties of the azetidine ring—its polarity, rigidity, and reactivity—make it an attractive building block for advanced materials. rsc.org While applications in medicinal chemistry are more established, its potential in materials science is a burgeoning field of research.

Polymer Chemistry: The strained azetidine ring is susceptible to ring-opening polymerization (ROP), offering a route to novel polyamines (poly(propylenimine)s). acs.org Both cationic and anionic ROP methods can be explored. researchgate.netrsc.orgdigitellinc.com These polymers could find use in:

CO2 Capture: Polyamines are effective sorbents for carbon dioxide. acs.org

Coatings and Adhesives: The polar nature of the polymer backbone could impart strong adhesive properties. rsc.org

Biomaterials: Functionalized polyamines can be designed for applications like gene delivery or as antimicrobial surfaces. rsc.org The hydroxyl and nitrile groups on the this compound monomer provide sites for cross-linking or post-polymerization modification, allowing for the tuning of material properties.

Advanced Catalysts: Chiral azetidines have been successfully used as ligands in asymmetric catalysis and as organocatalysts. researchgate.net The this compound scaffold can be elaborated into novel ligands for transition metals or developed into new organocatalysts. mdpi.com Potential applications include:

Asymmetric Synthesis: Creating catalysts for enantioselective reactions, which are crucial in the pharmaceutical industry.

Cross-Coupling Reactions: Designing new palladium-ligand systems for reactions like the Suzuki-Miyaura coupling. mdpi.com

Application AreaSpecific UseKey Feature of Azetidine Scaffold
Polymer ChemistryCO2 capture materialsRing-opening polymerization to form polyamines. acs.org
Polymer ChemistryAntimicrobial coatingsFunctionalizable polymer backbone. rsc.org
Advanced CatalysisAsymmetric catalysis ligandsRigid, chiral scaffold for inducing stereoselectivity. researchgate.net
Advanced CatalysisOrganocatalystsBasic nitrogen atom acts as a catalytic site.

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery. These tools can navigate the vastness of chemical space to design new molecules with desired properties and even predict how to synthesize them.

Future research integrating AI with this compound chemistry could involve:

Generative Models: Using generative adversarial networks (GANs) or variational autoencoders (VAEs) trained on known bioactive molecules to design novel derivatives of the azetidine scaffold with optimized properties (e.g., target affinity, low toxicity).

Property Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of virtual libraries of derivatives before committing to their synthesis.

Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to identify the most efficient and sustainable synthetic routes to novel, complex molecules designed by generative models. This can help overcome the synthetic challenges associated with azetidine chemistry.

Application of High-Throughput Experimentation in Derivatization and Optimization Studies

High-throughput experimentation (HTE) allows for the rapid synthesis and screening of hundreds or thousands of compounds in parallel, dramatically accelerating the discovery and optimization process. Applying HTE to the this compound scaffold is a logical next step for exploring its chemical space.

Key applications of HTE include:

Library Synthesis: Using automated liquid handlers and microplate reactors to perform parallel derivatization reactions on the hydroxyl and nitrile groups, creating large libraries of new compounds.

Reaction Optimization: Rapidly screening a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for challenging synthetic transformations, such as C-H functionalization or stereoselective reactions.

Screening for Properties: Integrating HTE synthesis with automated screening assays to quickly identify derivatives with desired biological activities or material characteristics.

This systematic exploration will be crucial for unlocking the full potential of this compound as a versatile building block for future chemical innovation.

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